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molecular formula C12H10ClFN2O B8398405 4-(2-Chloropyridin-4-yloxy)-2-fluoro-5-methylbenzenamine

4-(2-Chloropyridin-4-yloxy)-2-fluoro-5-methylbenzenamine

Cat. No. B8398405
M. Wt: 252.67 g/mol
InChI Key: TUFAVZAOPCQPKB-UHFFFAOYSA-N
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Patent
US08486951B2

Procedure details

To a solution of 2-chloro-4-(5-fluoro-2-methyl-4-nitrophenoxy)pyridine (0.48 g, 1.698 mmol) in ethanol (20 mL) was added Raney Ni (0.4 g). The mixture was stirred under a hydrogen atmosphere (1 atm) overnight at RT. The reaction mixture was filtered through a pad of Celite® and the filtrate was concentrated to obtain the crude 4-(2-chloropyridin-4-yloxy)-2-fluoro-5-methylbenzenamine (assuming a 100% yield).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[C:13]([F:15])[C:12]([N+:16]([O-])=O)=[CH:11][C:10]=2[CH3:19])[CH:5]=[CH:4][N:3]=1>C(O)C.[Ni]>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[C:10]([CH3:19])=[CH:11][C:12]([NH2:16])=[C:13]([F:15])[CH:14]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere (1 atm) overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC1=CC(=C(C=C1C)N)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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